Critical (3R)-Isomer Impurity Specification in Fosamprenavir Calcium: Regulatory-Grade Differentiation from the (3S) Enantiomer
In the synthesis of fosamprenavir calcium—an FDA-approved HIV-1 protease inhibitor prodrug—the (3R)-oxolan-3-yl derived isomer (designated impurity Ib) is a stereochemical contaminant that must be rigorously controlled. The Lupin Limited patent US 8,877,947 explicitly identifies the (3R)-tetrahydro-3-furanyl carbamate as the undesired R-isomer impurity and establishes quantifiable acceptance criteria. Commercially available (S)-3-tetrahydrofuranol starting material contains up to 5% area percentage of the R-isomer by HPLC; the intermediate (S)-3-tetrahydrofuranyl-N-succinimidyl carbonate (IIa) can carry through up to 2.5% of the R-isomer impurity (IIb) [1]. Without intervention, the final fosamprenavir calcium API accumulates up to 2.0% HPLC area percentage of the (3R)-isomer impurity (Ib) [1]. The patent mandates that substantially pure fosamprenavir calcium must contain less than 0.2%, preferably less than 0.15%, and more preferably less than 0.1% area percentage of this (3R)-isomer impurity [1]. This regulatory requirement establishes the (3R)-oxolan-3-yl carbonochloridate as an indispensable reference standard for impurity quantification and method validation in fosamprenavir quality control.
| Evidence Dimension | HPLC area percentage of (3R)-isomer impurity in fosamprenavir calcium API |
|---|---|
| Target Compound Data | ≤0.2% (preferably ≤0.15%, more preferably ≤0.1%) — acceptable limit for (3R)-isomer impurity (Ib) in fosamprenavir calcium |
| Comparator Or Baseline | Up to 2.0% (3R)-isomer impurity accumulated when using commercially available (S)-3-tetrahydrofuranol containing up to 5% R-isomer; up to 0.37% in intermediate IIa from prior art methods |
| Quantified Difference | The (3R) isomer must be reduced from up to 5% in starting material / 2.0% in crude API to ≤0.1–0.2% in the final regulated product — a ≥10- to 50-fold reduction |
| Conditions | HPLC analysis of fosamprenavir calcium and its intermediates as described in US Patent 8,877,947; chiral HPLC method for (S)-3-tetrahydrofuranyl-N-succinimidyl carbonate intermediate |
Why This Matters
Procurement of authentic (3R)-oxolan-3-yl carbonochloridate is essential for preparing the (3R)-isomer impurity reference standard required for HPLC method development, validation, and batch-release testing of fosamprenavir calcium under ICH Q3A/Q3B impurity guidelines.
- [1] Arora SK, Shabade SS, Kumar G, Ray PC, Singh GP; Lupin Limited. Process for preparation of substantially pure fosamprenavir calcium and its intermediates. United States Patent US 8,877,947 B2. Issued November 4, 2014. See: Background (commercially available S-3-tetrahydrofuranol contains up to 5% R-isomer; intermediate IIa contains up to 2.5% R-isomer impurity IIb; fosamprenavir calcium contains up to 2.0% (3R)-isomer Ib); Detailed Description (substantially pure defined as <0.2%, preferably <0.15%, more preferably <0.1% HPLC area percentage). Available at: https://www.freepatentsonline.com/8877947.html View Source
